6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde
CAS No.: 433688-22-3
Cat. No.: VC21488453
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 433688-22-3 |
---|---|
Molecular Formula | C15H16N2O2 |
Molecular Weight | 256.3g/mol |
IUPAC Name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Standard InChI | InChI=1S/C15H16N2O2/c1-11-2-3-14-12(8-11)9-13(10-18)15(16-14)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Standard InChI Key | YYMBTTGOVAITPC-UHFFFAOYSA-N |
SMILES | CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde belongs to the quinoline family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The compound features three key functional groups that define its chemical identity:
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A methyl substituent at position 6 of the quinoline ring
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A morpholine group attached at position 2
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An aldehyde functional group at position 3
This unique arrangement of functional groups creates a molecule with distinct chemical and potentially biological properties. The presence of the morpholine group, a cyclic amine ether, contributes to the compound's solubility profile and potential for hydrogen bonding in biological systems.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde exhibits the following key properties:
Property | Value |
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Molecular Formula | C15H16N2O2 |
Molecular Weight | 256.30 g/mol |
Physical Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents (DMSO, methanol, chloroform) |
Functional Groups | Aldehyde, tertiary amine (morpholine), methyl |
Structural Classification | Heterocyclic aromatic compound |
The compound's heterocyclic nature, combined with its specific substituents, creates a molecule with both electron-donating (morpholine, methyl) and electron-withdrawing (aldehyde) functional groups, contributing to its chemical reactivity profile.
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde typically involves multi-step processes starting from appropriately substituted precursors. Based on established synthetic approaches for similar quinoline derivatives, several viable routes can be employed:
Nucleophilic Aromatic Substitution
A common synthetic pathway involves the nucleophilic substitution of a suitable leaving group (typically chlorine) at position 2 of a preformed 6-methyl-quinoline-3-carbaldehyde scaffold:
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Preparation of 6-methyl-2-chloroquinoline-3-carbaldehyde as a key intermediate
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Nucleophilic aromatic substitution with morpholine under basic conditions
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Purification through recrystallization or column chromatography
This approach typically utilizes potassium carbonate as a base and proceeds in polar aprotic solvents such as acetonitrile or DMF under reflux conditions.
Alternative Synthetic Approaches
Alternative synthetic strategies may include:
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Vilsmeier-Haack formylation of appropriately substituted 6-methyl-2-morpholinoquinolines to introduce the aldehyde group at position 3
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Construction of the quinoline ring through cyclization reactions involving suitably functionalized precursors already containing the morpholine and methyl groups
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Modification of similar quinoline derivatives through selective functionalization reactions
The selection of an appropriate synthetic method depends on factors including available starting materials, desired scale, and specific requirements for purity.
Chemical Reactivity
Reactive Centers
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde contains several reactive centers that enable diverse chemical transformations:
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The aldehyde group at position 3 serves as an electrophilic center for nucleophilic addition reactions
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The morpholine nitrogen can participate in coordination chemistry and hydrogen bonding
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The quinoline nitrogen acts as a weak base and potential site for coordination
This combination of functional groups creates a molecule with versatile chemical reactivity.
Key Reaction Types
The compound can participate in various chemical transformations, including:
Reaction Type | Reactive Site | Products | Applications |
---|---|---|---|
Condensation | Aldehyde group | Imines, oximes, hydrazones | Synthesis of more complex derivatives |
Reduction | Aldehyde group | Primary alcohols | Modification of physicochemical properties |
Oxidation | Aldehyde group | Carboxylic acids | Preparation of acidic derivatives |
Coordination | Morpholine and quinoline nitrogens | Metal complexes | Potential catalytic applications |
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating properties of the morpholine ring, creating a molecule with dual reactivity characteristics that can be leveraged for diverse synthetic applications.
Biological Activity and Applications
Structure-Activity Relationships
The specific structural features of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde contribute to its potential biological activity in distinct ways:
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The methyl group at position 6 may enhance lipophilicity and membrane permeability
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The morpholine group potentially improves aqueous solubility and provides a site for hydrogen bond interactions with biological targets
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The aldehyde functionality at position 3 creates opportunities for covalent interactions with nucleophilic residues in protein targets
These structure-activity relationships suggest potential mechanisms by which the compound might interact with biological systems, informing further development and optimization efforts.
Analytical Characterization
Spectroscopic Properties
Comprehensive characterization of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde typically involves multiple spectroscopic techniques. Based on data from similar compounds, the following spectroscopic properties would be expected:
Analytical Technique | Key Diagnostic Features |
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1H NMR | Aldehyde proton: δ ~10.0-10.5 ppm (singlet) Aromatic protons: δ ~7.0-8.5 ppm (multiplets) Methyl protons: δ ~2.5 ppm (singlet) Morpholine protons: δ ~3.5-4.0 ppm (multiplets) |
13C NMR | Aldehyde carbon: δ ~190 ppm Aromatic carbons: δ ~120-160 ppm Methyl carbon: δ ~20 ppm Morpholine carbons: δ ~45-65 ppm |
IR | Aldehyde C=O stretch: ~1680-1710 cm-1 Aromatic C=C stretch: ~1450-1600 cm-1 C-N stretch: ~1200-1350 cm-1 |
Mass Spectrometry | Molecular ion peak at m/z 256 [M+] |
These spectroscopic features provide crucial tools for confirming the structure and purity of synthesized samples.
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde with structurally related compounds provides insights into the impact of specific functional groups on chemical and biological properties:
Compound | Key Structural Difference | Impact on Properties |
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2-Morpholin-4-ylquinoline-3-carbaldehyde | Lacks 6-methyl group | Slightly lower lipophilicity Different crystal packing Modified electronic distribution |
6-Methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde | Methoxy instead of methyl at position 6 | Enhanced hydrogen bond acceptance Different electronic effects Modified metabolic profile |
2-Chloroquinoline-3-carbaldehyde | Chlorine instead of morpholine at position 2 | Enhanced electrophilicity at position 2 Different reactivity pattern Altered biological target interactions |
The presence of the methyl group at position 6 in 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde likely confers distinct properties compared to unmethylated analogues like 2-Morpholin-4-ylquinoline-3-carbaldehyde .
Biological Activity Comparison
When comparing the potential biological activities of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde with its structural analogues, several trends can be anticipated:
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The methyl substituent at position 6 may enhance cell membrane permeability, potentially improving bioavailability
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The electron-donating effect of the methyl group could modify the electron distribution in the quinoline ring, affecting binding interactions with biological targets
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Alterations in lipophilicity due to the methyl group might influence protein binding and tissue distribution patterns
These comparative insights help position 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde within the broader context of quinoline-based medicinal chemistry.
Research and Development Considerations
Synthetic Optimization
For researchers seeking to prepare 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde for further studies, several optimization strategies should be considered:
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Selection of appropriate reaction conditions to maximize yield and minimize side products
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Development of purification protocols tailored to the compound's specific physicochemical properties
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Scale-up considerations for larger-scale synthesis, including solvent selection and reaction engineering
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Green chemistry approaches to minimize environmental impact and improve sustainability
These considerations are essential for ensuring reliable access to high-quality material for biological testing and further derivatization studies.
Future Research Directions
Based on the structural features and potential applications of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde, several promising research directions emerge:
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Systematic structure-activity relationship studies through preparation of focused libraries of analogues
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Target identification studies to elucidate specific biological mechanisms of action
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Co-crystallization studies with potential protein targets to guide structure-based drug design
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Development of improved synthetic methodologies for accessing diverse quinoline-3-carbaldehyde derivatives
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Investigation of the compound as a building block for more complex molecular architectures
These research avenues highlight the ongoing value of this compound class in medicinal chemistry and chemical biology.
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